molecular formula C10H18N2O4 B1321259 tert-Butyl 3-carbamoylmorpholine-4-carboxylate CAS No. 518047-39-7

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Cat. No.: B1321259
CAS No.: 518047-39-7
M. Wt: 230.26 g/mol
InChI Key: AMDFBQXRVZTTKM-UHFFFAOYSA-N
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Description

Historical Context of Morpholine-Based Compounds

The morpholine scaffold has a rich historical foundation that dates back to the mid-19th century, establishing its importance in heterocyclic chemistry and pharmaceutical development. The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, leading to the nomenclature that persists today. This heterocyclic compound, with the chemical formula O(CH₂CH₂)₂NH, features both amine and ether functional groups within a six-membered ring structure, making it a particularly versatile building block for synthetic applications.

The development of morpholine derivatives gained significant momentum throughout the 20th century as researchers recognized their potential in various industrial and pharmaceutical applications. Morpholine itself became an important industrial chemical, with production in the United States reaching approximately 1300 tonnes in 1981, representing a 40% increase from the previous decade. The compound found widespread use across multiple industries, including rubber chemicals (40%), corrosion inhibitors (30%), waxes and polishes (5%), optical brighteners (5%), and miscellaneous applications (20%).

The pharmaceutical significance of morpholine-containing compounds became increasingly apparent as researchers discovered their unique pharmacological properties. The heterocycle has been incorporated into a diverse array of therapeutic agents, serving as a crucial structural component in drugs targeting central nervous system disorders, cardiovascular conditions, and various other medical applications. Notable examples include doxapram (1976), phendimetrazine (1979), moclobemide (1992), reboxetine (1997), and aprepitant (2003), demonstrating the enduring importance of morpholine-based structures in drug discovery.

The evolution of morpholine chemistry has been characterized by continuous innovation in synthetic methodologies and an expanding understanding of structure-activity relationships. Modern pharmaceutical research has revealed that morpholine scaffolds possess optimal features for drug development, including well-balanced lipophilic-hydrophilic profiles, reduced basicity values, and flexible conformational properties that facilitate appropriate positioning of pharmacophoric elements. These characteristics have made morpholine derivatives particularly valuable in the development of central nervous system active compounds, where brain permeability and metabolic stability are crucial considerations.

Significance of tert-Butyl 3-carbamoylmorpholine-4-carboxylate in Organic Chemistry

This compound represents a sophisticated example of modern protecting group chemistry applied to morpholine derivatives, combining multiple functional elements that enhance its utility as a synthetic intermediate. The compound's molecular formula C₁₀H₁₈N₂O₄ and molecular weight of 230.26 grams per mole reflect its complex structure, which incorporates a tert-butyloxycarbonyl protecting group at the nitrogen atom and a carbamoyl functionality at the 3-position of the morpholine ring.

The tert-butyloxycarbonyl (commonly referenced as Boc) protecting group serves multiple crucial functions in synthetic chemistry, providing stability to the nitrogen atom during various chemical transformations while remaining easily removable under controlled conditions. This protective strategy allows synthetic chemists to perform selective reactions at other sites within the molecule without interfering with the morpholine nitrogen, thereby expanding the range of possible synthetic transformations. The carbamoyl group at the 3-position introduces additional hydrogen bonding capability and serves as a potential site for further chemical modifications, making the compound particularly valuable for medicinal chemistry applications.

Recent research has demonstrated the exceptional utility of this compound in the synthesis of biologically active molecules, particularly in the development of novel pharmaceutical agents. The compound has found significant application in the preparation of renin inhibitors, where its unique structural features enable the formation of specific hydrogen-bonding interactions with target proteins. These interactions are facilitated by the carbamoyl group, which can participate in hydrogen bonding with amino acid residues in protein binding sites, while the morpholine ring provides an appropriate spatial framework for optimal binding geometry.

The compound's significance extends beyond its immediate synthetic applications to encompass its role as a model system for understanding morpholine reactivity and selectivity patterns. Studies have shown that the presence of both the Boc protecting group and the carbamoyl substituent creates unique electronic and steric environments that influence reaction outcomes and selectivity. This has led to improved understanding of morpholine chemistry and the development of more efficient synthetic methodologies for related compounds.

Furthermore, the compound serves as an important intermediate in the synthesis of complex pharmaceutical molecules, where its stability and reactivity profile allow for multi-step synthetic sequences without degradation of the core structure. The combination of protecting group chemistry with the inherent properties of the morpholine scaffold makes this compound particularly valuable for the synthesis of compounds requiring precise stereochemical control and functional group compatibility.

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple dimensions of chemical science, ranging from fundamental synthetic methodology development to advanced pharmaceutical applications. The primary research objectives in this field focus on expanding the synthetic utility of this compound while exploring its potential in drug discovery and development programs.

A significant area of investigation involves the optimization of synthetic pathways for the preparation of the compound and its derivatives. Recent studies have explored various approaches to morpholine synthesis, including indium(III)-catalyzed intramolecular reductive etherification reactions that allow for the construction of substituted morpholine derivatives with excellent yields and high diastereoselectivity. These methodological advances have important implications for the efficient preparation of this compound and related compounds, potentially reducing synthetic complexity and improving overall process efficiency.

The development of structure-activity relationships represents another crucial research objective, particularly in the context of pharmaceutical applications. Investigators have systematically examined how modifications to the morpholine scaffold, including the introduction of carbamoyl groups and various protecting group strategies, influence biological activity and pharmacological properties. These studies have revealed important insights into the molecular mechanisms underlying the biological effects of morpholine-containing compounds and have guided the design of more potent and selective therapeutic agents.

Research into the compound's role in medicinal chemistry has focused particularly on its application in the development of enzyme inhibitors and receptor modulators. Studies have demonstrated the compound's utility in the synthesis of novel renin inhibitors that exhibit unique binding modes and exceptional potency. These investigations have revealed that the carbamoyl morpholine scaffold can form distinctive hydrogen-bonding interactions with protein targets, leading to compounds with improved pharmacological profiles compared to existing therapeutic agents.

Advanced analytical and computational studies represent an additional research frontier, aimed at understanding the fundamental physical and chemical properties of the compound. Researchers have employed various spectroscopic techniques, molecular modeling approaches, and crystallographic studies to elucidate the three-dimensional structure, conformational preferences, and intermolecular interaction patterns of this compound. These investigations provide essential information for rational drug design efforts and guide the development of next-generation morpholine-based pharmaceuticals.

The exploration of novel applications beyond traditional pharmaceutical chemistry constitutes an emerging research area, with investigations into the compound's potential utility in materials science, catalysis, and other specialized chemical applications. The unique combination of functional groups present in the molecule suggests possible applications in areas such as asymmetric synthesis, organocatalysis, and the development of functional materials with specific properties.

Properties

IUPAC Name

tert-butyl 3-carbamoylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDFBQXRVZTTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610736
Record name tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-39-7
Record name tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamoylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 3-carbamoylmorpholine-4-carboxylate is in the development of pharmaceutical agents. It serves as an intermediate in the synthesis of various bioactive compounds, including:

  • HIV Integrase Inhibitors: This compound is utilized as a precursor in the synthesis of inhibitors targeting HIV integrase, an essential enzyme for the replication of HIV. The inhibition of this enzyme is crucial for developing effective treatments for HIV/AIDS .

Organic Synthesis

In organic chemistry, this compound functions as a versatile building block for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions, such as:

  • Substitution Reactions: The carboxylate group can be substituted with different functional groups, facilitating the creation of diverse derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield amines or alcohols, expanding its utility in synthetic pathways .

Biochemical Assays and Probes

The compound's ability to interact with biological macromolecules makes it valuable in biochemical assays. It can be used to develop probes for studying enzyme kinetics and protein-ligand interactions, particularly in the context of drug discovery .

Case Study 1: Synthesis of HIV Integrase Inhibitors

A study highlighted the synthesis pathway involving this compound as a key intermediate for creating potent HIV integrase inhibitors. The research demonstrated that modifications to this compound could enhance inhibitory activity against the enzyme, leading to promising candidates for further development.

Case Study 2: Organic Synthesis Applications

Research conducted on the use of this compound in organic synthesis revealed that it could serve as a precursor for multiple derivatives through various reaction conditions. This versatility was showcased in a series of experiments where different substituents were introduced to yield compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoylmorpholine-4-carboxylate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it valuable in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: N/A)
  • Molecular Formula: C₁₁H₂₁NO₄ .
  • Key Difference : A hydroxymethyl (-CH₂OH) group replaces the carbamoyl group at position 3.
  • Implications: Increased hydrophilicity due to the hydroxyl group. Reduced hydrogen-bonding donor capacity compared to the carbamoyl group. Applications: Used in chiral synthesis where hydroxyl-directed reactivity is required .
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS: 95715-87-0)
  • Molecular Formula: C₁₀H₁₇NO₄ .
  • Key Difference : A formyl (-CHO) group replaces the carbamoyl group.
  • Implications :
    • Higher electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions).
    • Lower stability under basic or aqueous conditions compared to carbamoyl derivatives.
    • Applications: Intermediate in the synthesis of aldehydes for cross-coupling reactions .

Ring System Variations

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate (CAS: N/A)
  • Molecular Formula : C₁₄H₂₅N₃O₄ .
  • Key Differences: Piperidine Ring: A six-membered saturated ring with one nitrogen atom instead of morpholine’s oxygen. Methoxyimino (-N-OCH₃) and methyl substituents.
  • Implications: Increased basicity due to the piperidine nitrogen. Reduced polarity compared to morpholine derivatives. Applications: Potential use in alkaloid-inspired drug candidates .
tert-Butyl 5-carbamoylisoindoline-2-carboxylate (CAS: 685565-18-8)
  • Molecular Formula : C₁₄H₁₈N₂O₃ .
  • Key Difference : Isoindoline (bicyclic aromatic system) replaces the morpholine ring.
  • Lower solubility in polar solvents due to aromaticity. Applications: Building block for fluorescent probes or kinase inhibitors .

Functional Group Replacements

(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (CAS: 783350-37-8)
  • Molecular Formula: C₁₀H₁₇NO₅ .
  • Key Difference : Carboxylic acid (-COOH) replaces the carbamoyl group.
  • Implications :
    • Higher acidity (pKa ~4–5) compared to carbamoyl derivatives.
    • Ionic character at physiological pH, influencing membrane permeability.
    • Applications: Intermediate for peptide coupling or metal-chelating agents .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent/Ring Functional Groups Applications
tert-Butyl 3-carbamoylmorpholine-4-carboxylate 518047-39-7 C₁₀H₁₈N₂O₄ 230.26 Morpholine, 3-carbamoyl Carbamoyl, tert-butyl ester Pharmaceutical intermediates
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate N/A C₁₁H₂₁NO₄ 231.29 Morpholine, 3-hydroxymethyl Hydroxymethyl, tert-butyl ester Chiral synthesis
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 95715-87-0 C₁₀H₁₇NO₄ 215.25 Morpholine, 3-formyl Formyl, tert-butyl ester Cross-coupling reactions
tert-Butyl 5-carbamoylisoindoline-2-carboxylate 685565-18-8 C₁₄H₁₈N₂O₃ 262.30 Isoindoline, 5-carbamoyl Carbamoyl, tert-butyl ester Fluorescent probes
(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid 783350-37-8 C₁₀H₁₇NO₅ 231.25 Morpholine, 3-carboxylic acid Carboxylic acid, tert-butyl ester Peptide synthesis

Research Findings and Implications

Stability and Reactivity

  • This compound exhibits superior stability in basic conditions compared to formyl or hydroxymethyl derivatives due to the inert carbamoyl group .
  • The tert-butyl ester group is cleavable under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses .

Solubility and Bioavailability

  • Morpholine derivatives with carbamoyl groups demonstrate higher aqueous solubility (logP ~1.2) than piperidine or isoindoline analogs (logP ~2.5–3.0) due to hydrogen-bonding capacity .
  • The isoindoline derivative’s aromaticity reduces solubility, limiting its use in aqueous-phase reactions .

Biological Activity

Tert-butyl 3-carbamoylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCOCC1C(=O)N

The compound features a morpholine ring, which contributes to its biological activity. The tert-butyl group is known to enhance lipophilicity, which can influence the pharmacokinetics of the compound .

Anticancer Properties

Research has indicated that derivatives of morpholine compounds exhibit significant anticancer activities. For instance, studies on related compounds have shown that organotin(IV) carboxylates, which share structural similarities, possess notable anti-proliferative effects against various human tumor cell lines . The presence of the carbamoyl group in this compound may enhance its interaction with biological targets involved in cancer pathways.

Structure-Activity Relationship (SAR)

A comparative study of various substituents in medicinal chemistry highlighted that the incorporation of the tert-butyl group often leads to increased lipophilicity but can also modulate other pharmacological properties. This is crucial in optimizing the biological activity of compounds like this compound .

In Vitro Studies

In vitro evaluations have been conducted on morpholine derivatives to assess their efficacy in activating specific biological pathways. These studies often focus on receptor signaling pathways that are critical for therapeutic applications in conditions such as diabetes and cancer. Although direct studies on this compound are scarce, insights from related compounds suggest potential benefits in activating GLP-1 signaling pathways, which are vital for metabolic regulation .

Data Table: Summary of Biological Activities

Activity Related Compounds Mechanism References
AnticancerOrganotin(IV) carboxylatesInhibition of cell proliferation
AntiviralMorpholine derivativesDisruption of viral replication
AntibacterialOrganotin complexesBacterial cell wall synthesis inhibition
Metabolic RegulationMorpholine analogsActivation of GLP-1 receptor signaling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-carbamoylmorpholine-4-carboxylate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by carbamoylation at the 3-position. Key steps include:

  • Boc Protection : Reacting morpholine derivatives with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, using DMAP as a catalyst .
  • Carbamoylation : Introducing the carbamoyl group via reaction with an isocyanate or carbamoyl chloride in DCM at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity and ≥98% purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store at 2–8°C in sealed, light-resistant containers to prevent hydrolysis or decomposition .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust; employ HEPA filters if milling the compound .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoylation step in synthesizing this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids like ZnCl₂ or Sc(OTf)₃ to enhance electrophilic activation of the carbamoylating agent .
  • Solvent Optimization : Compare DCM, THF, and DMF for solubility and reaction kinetics. DMF may improve yields but requires strict temperature control (<40°C) .
  • Data Contradictions : Lower yields in polar solvents may arise from Boc group hydrolysis; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What pharmacological screening strategies are applicable to this compound derivatives?

  • Methodological Answer :

  • Target Identification : Use computational docking (AutoDock Vina) to assess binding to α2C adrenergic receptors, a known target of phenylmorpholine derivatives .
  • In Vitro Assays : Measure cAMP inhibition in HEK293 cells transfected with α2C receptors (EC₅₀ values <100 nM indicate high potency) .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or oxidation products) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational exchange broadening in morpholine rings .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents and moisture .
  • Excipient Screening : Blend with stabilizers (e.g., mannitol or trehalose) to prevent aggregation in solid-state formulations .

Compliance & Best Practices

  • Regulatory Compliance : Use only for non-medical research; document handling under institutional chemical safety protocols .
  • Ethical Standards : Adhere to OECD guidelines for in vitro assays and disposal of chemical waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-carbamoylmorpholine-4-carboxylate
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tert-Butyl 3-carbamoylmorpholine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.